molecular formula C13H15N3O2S B12934466 Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 58840-93-0

Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B12934466
CAS No.: 58840-93-0
M. Wt: 277.34 g/mol
InChI Key: OTZRBWDHCYBDHC-UHFFFAOYSA-N
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Description

Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a synthetic benzimidazole carbamate derivative characterized by a but-3-en-1-ylsulfanyl substituent at the 6-position of the benzimidazole core. This compound belongs to a class of molecules known for their diverse biological activities, including antiparasitic, antifungal, and antitubulin effects. The benzimidazole scaffold is critical for binding to cellular targets such as tubulin, a structural protein essential for microtubule formation and cell division . The but-3-en-1-ylsulfanyl group introduces a sulfur atom and an unsaturated alkenyl chain, which may influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets compared to analogs with aromatic or saturated substituents.

Properties

CAS No.

58840-93-0

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl N-(6-but-3-enylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H15N3O2S/c1-3-4-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-2/h3,5-6,8H,1,4,7H2,2H3,(H2,14,15,16,17)

InChI Key

OTZRBWDHCYBDHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the But-3-en-1-ylthio Group: This step involves the nucleophilic substitution reaction where the benzimidazole core is reacted with but-3-en-1-yl chloride in the presence of a base such as potassium carbonate.

    Carbamate Formation: The final step involves the reaction of the intermediate product with methyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the but-3-en-1-ylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the carbamate group.

    Functionalized Benzimidazoles: From substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and inflammatory diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The but-3-en-1-ylthio group and carbamate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name 6-Position Substituent Primary Activity Key References
Target Compound But-3-en-1-ylsulfanyl Unknown (Theoretical) N/A
Mebendazole Benzoyl Anthelmintic, Anticancer
Fenbendazole Phenylsulfanyl Anthelmintic
Flubendazole 4-Fluorobenzoyl Anthelmintic, Antiparasitic
Nocodazole Thiophene-2-carbonyl Antitubulin, Antimitotic
Carbendazim None (Parent structure) Fungicide

Key Observations

Substituent Impact on Activity: Aromatic Groups (Mebendazole, Flubendazole): Benzoyl and fluorobenzoyl groups enhance binding to tubulin via hydrophobic interactions, contributing to antiparasitic and anticancer activities . Sulfur-Containing Groups (Fenbendazole, Target Compound): The phenylsulfanyl group in fenbendazole improves bioavailability and anthelmintic efficacy by increasing lipophilicity . The but-3-en-1-ylsulfanyl group in the target compound may further enhance membrane permeability due to its alkenyl chain, though metabolic oxidation of the double bond could reduce stability . Heterocyclic Groups (Nocodazole): The thiophene-2-carbonyl group in nocodazole confers strong antitubulin activity, disrupting microtubule polymerization in cancer cells .

Metabolic Stability: Carbamates with aromatic substituents (e.g., mebendazole) exhibit slower hepatic metabolism compared to aliphatic or unsaturated derivatives .

Pharmacological and Mechanistic Differences

Antiparasitic Activity

  • Fenbendazole and Mebendazole : Bind to β-tubulin, inhibiting microtubule assembly in helminths and protozoa .
  • Target Compound : Theoretical activity against parasites is plausible, but the unsaturated alkenyl chain may alter binding kinetics or specificity compared to fenbendazole.

Anticancer Potential

  • Nocodazole: Inhibits microtubule polymerization, arresting mitosis in cancer cells .
  • Mebendazole : Repurposed for glioblastoma and colorectal cancer via tubulin binding and VEGF inhibition .
  • Target Compound: The alkenylsulfanyl group could introduce novel interactions with tubulin isoforms, warranting investigation into its antiproliferative effects.

Biological Activity

Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate, a compound belonging to the benzimidazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S. The compound features a benzimidazole core substituted with a butenylthio group and a carbamate moiety, which contributes to its biological activity.

Research indicates that compounds within the benzimidazole class exhibit various mechanisms of action, primarily through their interaction with biological macromolecules:

  • Antimitotic Activity : Similar to other benzimidazole derivatives, this compound may exert antimitotic effects by disrupting microtubule dynamics. This leads to the inhibition of cell division, particularly in cancer cells, making it a candidate for anticancer therapy .
  • Antimicrobial Properties : Benzimidazole derivatives have shown promising antimicrobial activity against various pathogens. Studies suggest that this compound may possess broad-spectrum antibacterial and antifungal properties, although specific data on this compound is limited .

Anticancer Activity

Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, R 17934, a related compound, demonstrated significant antitumor activity across various experimental models by targeting microtubules . This suggests that this compound may have similar effects.

Antimicrobial Activity

A review of benzimidazole derivatives indicated that many possess notable antibacterial and antifungal activities. For example:

CompoundTarget OrganismMIC (μg/ml)Reference
1S. aureus50
2E. coli62.5
3C. albicans250

While specific MIC values for this compound are not yet available, its structural similarity to effective derivatives suggests it may exhibit comparable antimicrobial efficacy.

Case Studies and Research Findings

Recent investigations into structurally similar compounds have provided insights into the potential applications of this compound:

  • In Vitro Studies : Preliminary studies on related benzimidazole derivatives have shown significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains . These findings warrant further exploration into the specific antimicrobial activity of this compound.
  • Clinical Relevance : The pharmacological profile of this compound aligns with ongoing research in developing novel anticancer agents and antimicrobial drugs that target resistant strains .

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